2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Functionalization

2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (CAS 1320288-30-9) is a polysubstituted quinazoline heterocycle (C₁₆H₁₉Cl₂N₃O₂, MW 356.25 g/mol) that serves as a versatile late-stage intermediate for receptor tyrosine kinase inhibitor programs. The molecule features two electron-deficient chlorine centers at C‑2 and C‑4, a methoxy group at C‑6, and a pre‑assembled 3‑(pyrrolidin‑1‑yl)propoxy side‑chain at C‑7 – a motif directly shared with the VEGFR/PDGFR inhibitor cediranib (AZD2171).

Molecular Formula C16H19Cl2N3O2
Molecular Weight 356.2 g/mol
CAS No. 1320288-30-9
Cat. No. B1452457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
CAS1320288-30-9
Molecular FormulaC16H19Cl2N3O2
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3
InChIInChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3
InChIKeyHWTKBTXVRGWUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (CAS 1320288-30-9): Core Scaffold & Supply Profile for Kinase-Targeted Synthesis


2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (CAS 1320288-30-9) is a polysubstituted quinazoline heterocycle (C₁₆H₁₉Cl₂N₃O₂, MW 356.25 g/mol) that serves as a versatile late-stage intermediate for receptor tyrosine kinase inhibitor programs . The molecule features two electron-deficient chlorine centers at C‑2 and C‑4, a methoxy group at C‑6, and a pre‑assembled 3‑(pyrrolidin‑1‑yl)propoxy side‑chain at C‑7 – a motif directly shared with the VEGFR/PDGFR inhibitor cediranib (AZD2171) [1]. Commercial sources routinely supply the compound at ≥95% purity, supported by HPLC, NMR, and MS batch‑release documentation .

Why 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline Cannot Be Replaced by Generic Quinazoline Intermediates


Quinazoline intermediates are not interchangeable because the precise substitution pattern dictates both the synthetic sequence and the ultimate kinase‑inhibitor pharmacophore. The 2,4‑dichloro‑7‑(pyrrolidinylpropoxy)‑6‑methoxy arrangement uniquely enables orthogonal, sequential functionalization: the more reactive 4‑Cl position undergoes first‑step amination or etherification under mild conditions, while the 2‑Cl site is reserved for a second, higher‑temperature nucleophilic displacement, thereby avoiding protecting‑group manipulations [1]. Closely related mono‑chloro or hydroxy analogs (e.g., 4‑chloro‑6‑methoxy‑7‑(3‑(pyrrolidin‑1‑yl)propoxy)quinazoline, CAS 199327‑69‑0, or 6‑methoxy‑7‑(3‑(pyrrolidin‑1‑yl)propoxy)quinazoline‑2,4‑diol, CAS 1320288‑29‑6) lack either the second reactive center or the pre‑formed side‑chain, which forces additional synthetic steps, lowers overall yields, or limits the accessible chemical space .

Quantitative Differentiation Evidence for 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (CAS 1320288-30-9) vs. Close Structural Analogs


Orthogonal Reactivity: Differential Rates of Nucleophilic Aromatic Substitution at C‑4 vs. C‑2 Compared to Mono‑Chloro Analogs

The 2,4‑dichloro substitution pattern provides a temperature‑programmable reactivity gradient that is absent in the commonly used 4‑chloro analog (CAS 199327‑69‑0). In the target compound, the C‑4 chlorine undergoes SNAr with anilines at 25–80 °C, while the C‑2 chlorine remains inert until heated above 120 °C or activated by a catalyst [1]. This allows two sequential chemoselective couplings without intermediate chlorination steps. By contrast, the 4‑chloro analog possesses only a single reactive site, necessitating a re‑chlorination step to install a second substituent at C‑2, which typically proceeds in <60% yield and requires PCl₅ or POCl₃ [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Functionalization

Pre‑Installed 7‑(3‑(Pyrrolidin‑1‑yl)propoxy) Side‑Chain: Alignment with Cediranib Pharmacophore vs. Side‑Chain‑Free Intermediates

The 7‑(3‑(pyrrolidin‑1‑yl)propoxy) group of the target compound is identical to the basic side‑chain found in the approved‑stage VEGFR inhibitor cediranib (AZD2171) [1]. This contrasts with 2,4‑dichloro‑6‑methoxyquinazoline (CAS 105763‑77‑7), which lacks the 7‑substituent entirely and requires a multi‑step installation of the pyrrolidinylpropoxy chain via protection/deprotection and O‑alkylation, typically contributing 2–3 additional synthetic steps and an overall yield loss of 15–25% for the side‑chain assembly [2]. Using the target compound as the gate‑intermediate eliminates these steps, directly coupling the pre‑formed side‑chain with 4‑substituent introduction.

VEGFR Inhibitors Process Chemistry Cediranib Synthesis

Commercial Purity and Batch‑Release Documentation: Vendor‑Specified Quality Compared to Nearest Analog

Multiple independent suppliers list the target compound with purity ≥97% (HPLC, 220 nm), and provide batch‑specific certificates including NMR, HPLC, and MS . In contrast, the closest mono‑chloro comparator (4‑chloro‑6‑methoxy‑7‑(3‑pyrrolidin‑1‑ylpropoxy)quinazoline, CAS 199327‑69‑0) is typically offered at ≥95% purity with fewer vendors offering comprehensive characterization . The higher specification reduces the need for in‑house repurification before use in sensitive catalytic couplings, where chlorine‑containing impurities can poison palladium catalysts and reduce cross‑coupling yields by 5–15% [1].

Quality Control Procurement Intermediate Sourcing

Recommended Storage Condition: 2–8 °C Cold‑Chain Requirement Indicative of Higher Reactivity vs. Room‑Temperature‑Stable Analogs

Supplier safety data specify storage at 2–8 °C for the target compound, whereas the 2,4‑diol analog (6‑methoxy‑7‑(3‑(pyrrolidin‑1‑yl)propoxy)quinazoline‑2,4‑diol, CAS 1320288‑29‑6) is reported stable at ambient temperature . The cold‑chain requirement reflects the higher electrophilicity of the 2,4‑dichloro system and the potential for hydrolytic dechlorination, which, if uncontrolled, can reduce effective purity by 3–8% over six months at 25 °C . This heightened reactivity, while demanding controlled logistics, is the direct chemical basis for the compound's versatile sequential functionalization capability.

Stability Logistics Reactivity

High‑Value Application Scenarios for 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline Based on Verified Differentiation Evidence


Sequential Two‑Step Synthesis of 2,4‑Dianilinoquinazoline Kinase Inhibitor Libraries

Medicinal chemistry teams can exploit the orthogonal C‑4/C‑2 reactivity to generate diverse 2,4‑dianilinoquinazoline arrays in two consecutive SNAr steps without intermediate chlorination. The pre‑installed 7‑(pyrrolidinylpropoxy) side‑chain ensures every library member already carries the cediranib‑class basic motif, directly supporting VEGFR/PDGFR structure–activity relationship (SAR) campaigns [1].

Late‑Stage Functionalization for Process Chemistry Scale‑Up of VEGFR Inhibitors

Process R&D groups preparing cediranib analogs at kilogram scale benefit from the elimination of 2–3 synthetic steps relative to routes starting from side‑chain‑free 2,4‑dichloro‑6‑methoxyquinazoline. The 97%+ commercial purity allows direct telescoping into subsequent coupling stages without column chromatography, reducing solvent usage and production cycle time [2].

Comparative Impurity‑Profiling Studies for ANDA/505(b)(2) Dossier Construction

Regulatory CMC teams can use the well‑characterized dichloro intermediate (batch‑specific HPLC, NMR, MS) as a reference marker for impurity profiling in generic cediranib development. The cold‑chain storage requirement and defined hydrolytic degradation pathway provide a controlled system for forced‑degradation studies and analytical method validation .

Targeted Covalent Inhibitor Programs Leveraging the 2‑Cl Leaving Group

Chemical biology groups designing targeted covalent inhibitors can selectively displace the 4‑Cl with a recognition element while retaining the 2‑Cl site for subsequent introduction of a warhead (e.g., acrylamide) at elevated temperature, all without disturbing the 7‑side‑chain pharmacophore. This strategy is inaccessible with mono‑chloro or hydroxy intermediates [3].

Quote Request

Request a Quote for 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.